4-(5-Pyrimidinyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

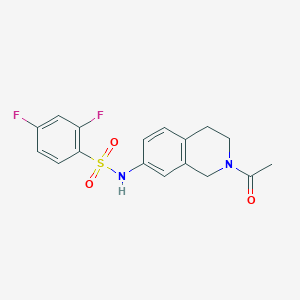

4-(5-Pyrimidinyl)phenol is a chemical compound that contains a total of 21 atoms, including 8 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It contains a total of 22 bonds, including 14 non-Hydrogen bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 Pyrimidine .

Synthesis Analysis

The synthesis of phenolic compounds like this compound involves various methods and updated techniques of analysis . The synthesis process involves the use of phenolic compounds which are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .Molecular Structure Analysis

The molecular structure of this compound includes 22 bonds in total; 14 non-Hydrogen bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 Pyrimidine . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Chemical Reactions Analysis

Phenols, like this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Some chemical properties such as acidity and formation of radicals are directly linked with their important and key biological activities such as antioxidant properties .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Scientific Research Applications

Selective Aldose Reductase Inhibitors and Antioxidant Activity :

- Derivatives of 4-(5-Pyrimidinyl)phenol have been found to be effective as aldose reductase inhibitors with micromolar/submicromolar activity levels. Specifically, pyridopyrimidinones, a category that includes this compound, displayed significant antioxidant properties, with catechol derivatives showing the best activity (La Motta et al., 2007).

Antifungal Abilities :

- Some derivatives, particularly those involving a pyrimidinylphenol structure, have demonstrated good antifungal abilities against certain phytopathogenic fungi. This indicates potential applications in agriculture or antifungal drug development (Zhang et al., 2016).

Radical-Trapping Antioxidants :

- The incorporation of nitrogen atoms into the aromatic ring of phenolic compounds like this compound has led to the development of potent radical-trapping antioxidants. These compounds are particularly effective when used in combination with more common phenolic antioxidants (Valgimigli et al., 2013).

Potential in COVID-19 Drug Discovery :

- Certain pyrimidine derivatives have been identified as potential inhibitors in the context of COVID-19, specifically targeting the interaction between the spike protein of SARS-CoV-2 and the human ACE2 receptor (Rane et al., 2020).

Colorimetric Detection of Ions :

- A pyrimidine-based compound has been developed for the colorimetric detection of specific ions, demonstrating potential applications in chemical sensing technologies (Bhattacharyya et al., 2017).

Herbicidal Activity :

- Novel pyrimidinyl derivatives containing an α-amino phosphonate moiety have shown herbicidal activities against certain weeds, indicating potential applications in agricultural weed control (Yu & Shi, 2010).

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives have shown significant biological activities, including anticancer and anti-inflammatory effects . Therefore, it can be inferred that 4-(5-Pyrimidinyl)phenol may interact with cellular targets that play a role in these biological processes.

Mode of Action

These changes could potentially result in the observed anticancer and anti-inflammatory effects .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given the known biological activities of similar pyrimidine derivatives, it can be inferred that the compound may exert anticancer and anti-inflammatory effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

The synthesis of chiral drug intermediates via biocatalysis is becoming increasingly important in the development and use of pharmaceuticals and agrochemicals . Further development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected .

Biochemical Analysis

Biochemical Properties

They can interact with various enzymes, proteins, and other biomolecules, altering their structure and properties . For instance, phenolic compounds can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .

Cellular Effects

The cellular effects of 4-(5-Pyrimidinyl)phenol are currently under investigation. Phenolic compounds are known to exert various effects on cells. For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . They can also induce hormesis effects on the growth and cellular metabolites .

Molecular Mechanism

These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Phenolic compounds are mainly biosynthesized by shikimic acid pathway in advanced plants and shikimate is the key central metabolite for synthesis of complex phenolics .

Subcellular Localization

It’s commonly believed that the majority of cellular PI(4,5)P2 is synthesized by phosphatidylinositol 4-monophosphate 5-kinases (PIP5Ks), which convert phosphatidylinositol 4-monophosphate (PI4P) to PI(4,5)P2 .

properties

IUPAC Name |

4-pyrimidin-5-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-3-1-8(2-4-10)9-5-11-7-12-6-9/h1-7,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRUJAHKZNMADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole](/img/structure/B2585844.png)

![5-Bromo-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2585845.png)

![(2E)-2-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2585846.png)

![(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B2585847.png)

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2585851.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2585852.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2585853.png)

![3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2585854.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2585858.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)

![N-(3,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2585861.png)